2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-Hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. Thienopyrimidines are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar thienopyrimidine derivatives have been reported to exhibit inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase .
Mode of Action
It is known that thienopyrimidine derivatives can interact with their targets and cause changes that lead to their observed biological activities .
Biochemical Pathways
Similar thienopyrimidine derivatives have been reported to inhibit selectively the pi3k pathway .
Pharmacokinetics
Similar thienopyrimidine derivatives have been reported to have good pharmacokinetic parameters .
Result of Action
Similar thienopyrimidine derivatives have been reported to exhibit anticancer activity against various cancer cell lines .
Action Environment
It is known that the activities of similar compounds can be influenced by various factors, including the presence of substituents in certain positions .
Biochemical Analysis
Biochemical Properties
2-Hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit anticancer activity against prostate cancer (PC3), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) cell lines .
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to possess cytotoxic activity on almost all cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating and the use of a primary amine .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives, including this compound, often utilize one-pot reactions. These methods are advantageous due to their efficiency and ability to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thienopyrimidines .
Scientific Research Applications
2-Hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one include:
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds share the same core structure but differ in their substituents.
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings.
Uniqueness
The uniqueness of this compound lies in its hydrazinyl substituent, which imparts distinct chemical reactivity and biological activity compared to other thienopyrimidine derivatives .
Properties
IUPAC Name |
2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c7-10-6-8-4(11)3-1-2-12-5(3)9-6/h1-2H,7H2,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRABEQBPYRUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=N2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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